molecular formula C21H15N5S B4790184 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline

5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4790184
M. Wt: 369.4 g/mol
InChI Key: WZGHLONAHOANSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

The synthesis of 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the reaction of dichloroquinazoline with thiosemicarbazide in the presence of a suitable solvent such as n-butanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives such as:

The uniqueness of this compound lies in its benzylthio group, which imparts distinct chemical reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

5-benzylsulfanyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5S/c1-2-7-15(8-3-1)14-27-21-23-18-11-5-4-10-17(18)20-24-19(25-26(20)21)16-9-6-12-22-13-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGHLONAHOANSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
Reactant of Route 4
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
Reactant of Route 5
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
Reactant of Route 6
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline

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